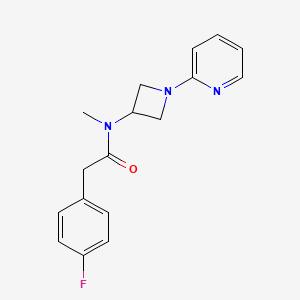

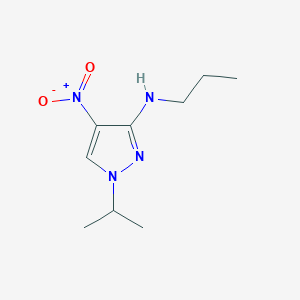

![molecular formula C16H15NO2 B2372395 benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone CAS No. 1797182-08-1](/img/structure/B2372395.png)

benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It has a chemical structure composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods. For instance, the enantiotopic selective reduction of 1-(benzofuran-2-yl)ethanones, 1-(benzofuran-2-yl)-2-hydroxyethanones, and 2-acetoxy-1-(benzofuran-2-yl)ethanones was performed by baker’s yeast for the preparation of optically active (benzofuran-2-yl)carbinols .Molecular Structure Analysis

Benzofuran’s chemical structure is composed of fused benzene and furan rings . It is a versatile scaffold with many biological properties. Derivatives of benzofurans demonstrate a wide range of biological and pharmacological activities, including anticancer properties .Chemical Reactions Analysis

Benzofuran derivatives undergo various chemical reactions. For example, the enantiotopic selective reduction of 1-(benzofuran-2-yl)ethanones, 1-(benzofuran-2-yl)-2-hydroxyethanones, and 2-acetoxy-1-(benzofuran-2-yl)ethanones was performed by baker’s yeast .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary. For instance, optically active (benzofuran-2-yl)carbinols have been prepared with an enantiomeric excess from 55 to 93% ee .Aplicaciones Científicas De Investigación

Anti-Inflammatory and Immunomodulatory Effects

Benzofuran derivatives, including this compound, have been investigated for their anti-inflammatory properties. By modulating cytokine signaling pathways, they may offer therapeutic benefits in autoimmune diseases such as psoriasis, rheumatoid arthritis (RA), and inflammatory bowel disease (IBD) .

Cancer Research

a. Breast Cancer Treatment: In vitro studies have explored the effects of benzofuran derivatives on human breast cancer cells (MCF-7). These compounds, including our target molecule, were evaluated for their impact on cell viability and proliferation rates .

b. HIF-1 Inhibition: Selective inhibition of hypoxia-inducible factor 1 (HIF-1) is crucial in cancer therapy. Compound 10b, a derivative of our molecule, demonstrated significant antiproliferative activity and selective HIF-1 inhibition .

Mecanismo De Acción

Target of Action

The primary targets of benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone are the Janus kinase (JAK) family members . The JAK family members are tyrosine kinases and composed of four members: JAK1, JAK2, JAK3, and TYK2 . They associate with the intracellular domain of a wide range of cytokines and some growth factor receptor chains .

Mode of Action

The compound interacts with its targets, the JAK family members, by inhibiting their activity . This inhibition leads to a decrease in the phosphorylation cascade that these kinases usually initiate, which in turn leads to a decrease in the activation of members of the signal transducer and activator of transcription (STAT) family . This results in a decrease in gene expression reprogramming .

Pharmacokinetics

The pharmacokinetics of benzofuran-2-yl((1R,5S)-8-azabicyclo[32Similar compounds have been shown to have good bioavailability and are able to reach their targets effectively .

Result of Action

The result of the compound’s action is a decrease in the activation of the STAT family members, leading to a decrease in gene expression reprogramming . This can lead to a decrease in the production of certain cytokines, which can have various effects depending on the specific cytokine involved .

Action Environment

The action of benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone can be influenced by various environmental factors. For example, the presence of other compounds can affect its efficacy and stability. Additionally, the specific cellular environment can also play a role in its action .

Direcciones Futuras

Benzofuran derivatives have emerged as important scaffolds with many biological properties, including anticancer properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Propiedades

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl(1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-16(17-12-5-3-6-13(17)9-8-12)15-10-11-4-1-2-7-14(11)19-15/h1-5,7,10,12-13H,6,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGWBMCWCWCUCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

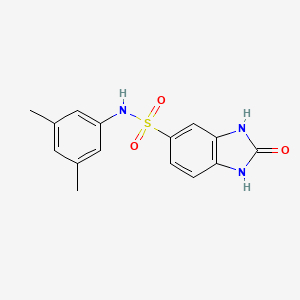

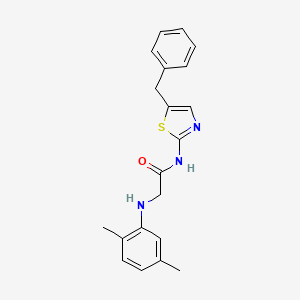

![(Z)-ethyl 4-(((3,4-dimethoxyphenethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2372316.png)

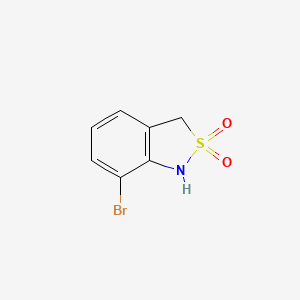

![Tert-butyl N-[(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methyl]carbamate](/img/structure/B2372317.png)

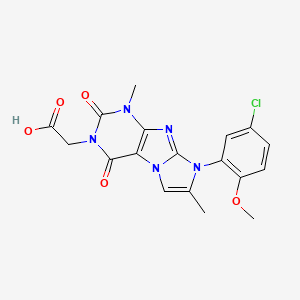

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2372318.png)

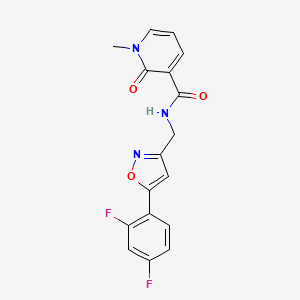

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2372326.png)

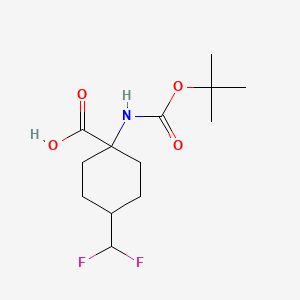

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2372333.png)

![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2372335.png)